molecular formula C18H15NO4 B2726528 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide CAS No. 708999-97-7

2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No. B2726528
CAS RN: 708999-97-7
M. Wt: 309.321
InChI Key: USYAKZOKAUDXPQ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, also known as MCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCA is a member of the coumarin family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-coagulant properties. In

Scientific Research Applications

Synthesis and Antibacterial Activity

Research indicates that derivatives of 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis of thiazolidinones and coumarin moieties has led to compounds showing significant activity against various bacterial strains such as E. coli, S. aureus, and B. subtilis. These studies underscore the potential of such compounds in the development of new antibacterial agents (Hamdi et al., 2012). Similarly, another study synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of bacteriostatic and bactericidal activity, highlighting the potential of these compounds in combating bacterial infections (Behrami & Dobroshi, 2019).

Antioxidant Properties

Compounds based on the 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide structure have also been investigated for their antioxidant properties. A study exploring the synthesis of new coumarin derivatives found that these compounds exhibited excellent antioxidant activity, comparable to ascorbic acid. This suggests their utility in oxidative stress-related applications (Čačić et al., 2010). Another research effort synthesized coumarin derivatives and evaluated their antioxidant activity using various methods, such as DPPH and hydrogen peroxide assays, showing promising results (Kadhum et al., 2011).

Synthesis and Characterization

The process of synthesizing and characterizing compounds related to 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide has been a subject of interest for researchers aiming to explore the chemical properties and potential applications of these molecules. Studies have reported the successful synthesis of novel coumarins complemented by quantum chemical studies to understand their structural and electronic properties (Al-Amiery et al., 2016). This research provides insights into the molecular orbitals and contributions of individual atoms, laying the groundwork for further applications in various fields.

Fluorescent Probes for Metal Ions

Research into amide-containing coumarin fluorescent probes has shown that these compounds can act as selective sensors for metal ions such as Fe3+ and Cu2+, exhibiting fluorescence quenching effects. This selectivity for metal ions highlights their potential use in chemical sensing and environmental monitoring applications (Guo, 2013).

properties

IUPAC Name

2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-12-2-6-15(7-3-12)22-11-17(20)19-14-5-8-16-13(10-14)4-9-18(21)23-16/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYAKZOKAUDXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322342
Record name 2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

CAS RN

708999-97-7
Record name 2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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